molecular formula C18H15N7O B5883936 N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide

N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide

Cat. No. B5883936
M. Wt: 345.4 g/mol
InChI Key: BQBYKLAUYZKWKS-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide, also known as TIA-1, is a small molecule compound that has been extensively studied for its potential applications in the field of scientific research. TIA-1 is a potent inhibitor of the protein TIA-1, which is involved in the regulation of mRNA splicing and translation. In

Mechanism of Action

N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide inhibits the protein this compound by binding to its RNA recognition motif (RRM) domain. This binding prevents this compound from interacting with RNA and inhibits its function in mRNA splicing and translation. By inhibiting this compound, this compound disrupts the formation of stress granules and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative diseases, this compound has been shown to play a role in the formation of stress granules, which are thought to be protective against cellular stress. In infectious diseases, this compound has been shown to play a role in the host response to viral infections by inhibiting viral replication and promoting the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide in lab experiments is its specificity for the protein this compound. This specificity allows researchers to selectively inhibit this compound without affecting other proteins involved in mRNA splicing and translation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in normal cells as well as cancer cells, which could limit its usefulness in certain experimental settings.

Future Directions

There are a number of future directions for research on N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide. One area of research is the development of this compound inhibitors with improved specificity and reduced toxicity. Another area of research is the exploration of the role of this compound in other cellular processes, such as autophagy and RNA transport. Finally, this compound could be explored as a potential therapeutic target for a variety of diseases, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound inhibits the protein this compound, which is involved in the regulation of mRNA splicing and translation. This compound has been shown to have a number of biochemical and physiological effects, and it has potential applications in cancer research, neurodegenerative disease research, and infectious disease research. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.

Synthesis Methods

The synthesis of N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide involves a multi-step process that starts with the reaction of 5H-[1,2,4]triazino[5,6-b]indole with chloroacetyl chloride to produce 2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetyl chloride. This intermediate is then reacted with 4-aminobenzohydrazide to produce this compound, which is the final product.

Scientific Research Applications

N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound has been shown to play a role in the formation of stress granules, which are aggregates of RNA and proteins that form in response to cellular stress. In infectious disease research, this compound has been shown to play a role in the host response to viral infections.

properties

IUPAC Name

N-[4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c1-11(26)20-13-8-6-12(7-9-13)10-19-24-18-22-17-16(23-25-18)14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,20,26)(H2,21,22,24,25)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBYKLAUYZKWKS-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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